molecular formula C9H4BrClFN B1442442 5-Bromo-2-chloro-8-fluoroquinoline CAS No. 1215767-73-9

5-Bromo-2-chloro-8-fluoroquinoline

Cat. No. B1442442
CAS RN: 1215767-73-9
M. Wt: 260.49 g/mol
InChI Key: SMRNGQQMOINZCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with bromine, chlorine, and fluorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-8-fluoroquinoline is 260.49 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .

Scientific Research Applications

Pharmaceutical Research: Antibacterial Agents

5-Bromo-2-chloro-8-fluoroquinoline is a compound that can be utilized in the development of new antibacterial agents. The presence of halogen atoms, particularly fluorine, is known to enhance the antibacterial properties of quinolines . Researchers can synthesize various derivatives by substituting different functional groups at the quinoline nucleus, which may lead to the discovery of novel antibiotics with improved efficacy against resistant bacterial strains.

Material Science: Liquid Crystal Components

The structural rigidity and planar geometry of 5-Bromo-2-chloro-8-fluoroquinoline make it a potential candidate for the synthesis of liquid crystal materials . These materials are crucial for display technologies, and the compound’s halogenated nature could improve the thermal stability and electro-optical properties of the resulting liquid crystals.

Agricultural Chemistry: Pesticides

In agriculture, 5-Bromo-2-chloro-8-fluoroquinoline can be explored for its use in pesticide formulations. The compound’s halogen atoms may contribute to the creation of more potent and selective pesticides that are effective at lower concentrations, reducing the environmental impact .

Enzyme Inhibition: Drug Development

This compound can serve as a starting point for the design of enzyme inhibitors. By targeting specific enzymes that are essential for the survival of pathogens, researchers can develop drugs that are highly selective and less likely to cause side effects . This application is particularly relevant in the development of treatments for diseases where current medications are losing effectiveness due to resistance.

Organic Synthesis: Building Blocks

5-Bromo-2-chloro-8-fluoroquinoline is a versatile building block in organic synthesis. It can undergo various chemical reactions, including cross-coupling reactions, to produce complex organic molecules . This makes it valuable for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Analytical Chemistry: Fluorescent Probes

Due to its fluorescent properties, this compound can be used to create fluorescent probes for biological imaging . These probes can help visualize cellular processes in real-time, providing insights into the fundamental mechanisms of life and disease.

Safety and Hazards

Safety data for 5-Bromo-2-chloro-8-fluoroquinoline suggests that it should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

Fluorinated quinolines, including 5-Bromo-2-chloro-8-fluoroquinoline, are of interest in various fields. They have found applications in medicine due to their biological activity, in agriculture, and as components for liquid crystals. Research is ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their potential practical applications .

properties

IUPAC Name

5-bromo-2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNGQQMOINZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296362
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215767-73-9
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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